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molecular formula C8H6ClFO B064128 4'-Chloro-2'-fluoroacetophenone CAS No. 175711-83-8

4'-Chloro-2'-fluoroacetophenone

Cat. No. B064128
M. Wt: 172.58 g/mol
InChI Key: OIGMDNONQJGUCF-UHFFFAOYSA-N
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Patent
US07897600B2

Procedure details

Stir a mixture of heptanes (1.5 L), methanol (0.4 L), and 1-(4-chloro-2-fluorophenyl)ethanone (1 kg, 5.81 mol) with cooling to <5° C. Add sulfuryl chloride (0.608 L, 1.02 kg, 7.55 mol) as a heptanes (1.5 L) solution drop-wise to the mixture keeping the reaction temperature <15° C. during the addition. After 2 h quench the reaction at ambient temperature to a pH of 6 with sodium hydroxide (5N, 2.0 L). Extract the reaction mixture with methylene chloride (2 L) and concentrate the extract to form a white solid. Filter and dry the solid.
[Compound]
Name
heptanes
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0.4 L
Type
solvent
Reaction Step One
Quantity
0.608 L
Type
reactant
Reaction Step Two
[Compound]
Name
heptanes
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([F:11])[CH:3]=1.S(Cl)([Cl:15])(=O)=O>CO>[Cl:15][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[F:11])=[O:10]

Inputs

Step One
Name
heptanes
Quantity
1.5 L
Type
reactant
Smiles
Name
Quantity
1 kg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C(C)=O)F
Name
Quantity
0.4 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.608 L
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
heptanes
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling to <5° C
CUSTOM
Type
CUSTOM
Details
the reaction temperature <15° C.
ADDITION
Type
ADDITION
Details
during the addition
CUSTOM
Type
CUSTOM
Details
After 2 h quench
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction at ambient temperature to a pH of 6 with sodium hydroxide (5N, 2.0 L)
EXTRACTION
Type
EXTRACTION
Details
Extract the reaction mixture with methylene chloride (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
to form a white solid
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
dry the solid

Outcomes

Product
Name
Type
Smiles
ClCC(=O)C1=C(C=C(C=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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